Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of cyclopentanecarboxylates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (boc) protected amino group, and a cyclopentane ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.
Introduction of the boc-protected amino group: The tert-butoxycarbonyl (boc) group is introduced to protect the amino group during subsequent reactions. This is usually done using tert-butyl dicarbonate in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2R)-2-amino-cyclopentanecarboxylate
- Ethyl (1S,2R)-2-(acetylamino)cyclopentanecarboxylate
- Ethyl (1S,2R)-2-(benzylamino)cyclopentanecarboxylate
Uniqueness
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is unique due to the presence of the boc-protected amino group, which provides protection during synthetic transformations and can be selectively removed under specific conditions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693930 | |
Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140972-31-1 | |
Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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